molecular formula C5H10ClN B1374324 2-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 841302-37-2

2-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1374324
CAS No.: 841302-37-2
M. Wt: 119.59 g/mol
InChI Key: GVKIWNRVZPBLKT-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane hydrochloride is a bicyclic nitrogen-containing compound with the molecular formula C5H9N·HCl. It is a solid at room temperature and is known for its unique structural properties, which make it a valuable compound in various scientific research fields .

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.1.0]hexane hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities . This compound interacts with enzymes such as ketohexokinase (KHK) and muscarinic receptors, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to act as a potent μ-opioid receptor antagonist, affecting pain signaling pathways . Additionally, its interaction with muscarinic receptors can alter neurotransmitter release and signal transduction, impacting cellular communication and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and receptors, leading to conformational changes that either inhibit or activate their functions . For example, its interaction with the ketohexokinase enzyme results in the inhibition of fructose metabolism, which has implications for conditions like non-alcoholic fatty liver disease . Additionally, its binding to muscarinic receptors can modulate neurotransmitter release and signal transduction pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief or modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . Its inhibition of ketohexokinase affects fructose metabolism, leading to changes in metabolic pathways related to energy production and storage . Additionally, its interaction with muscarinic receptors can impact neurotransmitter metabolism and signal transduction pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes and biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, its localization to the endoplasmic reticulum or mitochondria can influence protein folding, metabolic processes, and cellular signaling pathways .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a wide range of substituted bicyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKIWNRVZPBLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841302-37-2
Record name 2-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does SUVN-911 interact with its target and what are the downstream effects?

A: SUVN-911 acts as a potent and selective antagonist of the neuronal nicotinic acetylcholine α4β2 receptor [, ]. By binding to this receptor, it prevents the binding of acetylcholine, a neurotransmitter. This antagonism of α4β2 receptors is believed to play a role in its antidepressant effects.

Q2: What is known about the pharmacokinetic and pharmacodynamic (PK/PD) profile of SUVN-911?

A: Studies in rats have shown that SUVN-911 is orally bioavailable and demonstrates good brain penetration []. Additionally, it exhibits dose-dependent receptor occupancy in the brain, further supporting its potential as a therapeutic agent for depression []. Further research, including human clinical trials, will provide a more comprehensive understanding of SUVN-911's PK/PD profile.

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